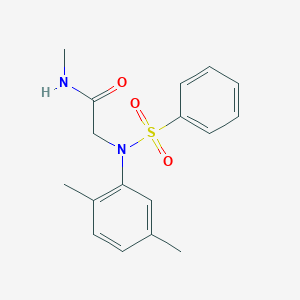

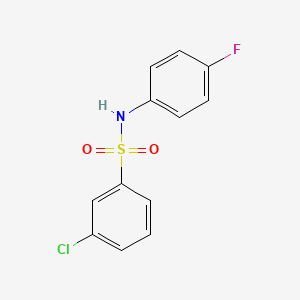

3-chloro-N-(4-fluorophenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound with the linear formula C12H8Cl2FNO2S . It is part of a class of compounds known as benzenesulfonamides .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was synthesized by the amidation reaction . The structure of the compound was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis

The molecular structure of 3-chloro-N-(4-fluorophenyl)benzenesulfonamide has been analyzed using X-ray diffraction and conformational analysis . Density functional theory (DFT) was used to further calculate the molecular structure, and the results were consistent with the X-ray diffraction results .Chemical Reactions Analysis

While specific chemical reactions involving 3-chloro-N-(4-fluorophenyl)benzenesulfonamide have not been detailed, the compound’s structure was confirmed by various spectroscopic techniques, including FTIR, 1H and 13C NMR, and MS .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 3-Amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide has a molecular weight of 300.736 Da and a mono-isotopic mass of 300.013550 Da .Applications De Recherche Scientifique

Tyrosinase Inhibition

3-chloro-N-(4-fluorophenyl)benzenesulfonamide: has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. This application is significant in the development of treatments for skin pigmentation disorders and could have implications in managing neurodegenerative processes related to Parkinson’s disease .

Antibacterial Applications

Sulfonamides, including derivatives like 3-chloro-N-(4-fluorophenyl)benzenesulfonamide , have a long history of use as antibacterial drugs. Their mechanism involves the inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis .

Drug Design and Molecular Modelling

The unique structure of 3-chloro-N-(4-fluorophenyl)benzenesulfonamide makes it a valuable scaffold in drug design and molecular modelling. Its incorporation into new compounds can enhance their interaction with biological targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-N-(4-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2S/c13-9-2-1-3-12(8-9)18(16,17)15-11-6-4-10(14)5-7-11/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYIGBFYYKOLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-fluorophenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)

![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)

![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5713303.png)

![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5713322.png)

![2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)

![N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5713362.png)